molecular formula C10H13NO4 B8330521 Methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B8330521
M. Wt: 211.21 g/mol
InChI Key: IBHFSRHTIQNCSG-UHFFFAOYSA-N
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Patent
US09365588B2

Procedure details

Methyl 2-oxo-1H-pyridine-4-carboxylate (2.00 g, 13.1 mmol), K2CO3 (3.61 g, 26.1 mmol), THF (48 mL), DMF (38 mL) and 1-bromo-2-methoxy-ethane (3.63 g, 2.45 mL, 26.1 mmol) were combined and the mixture was stirred at 80° C. for 2d. The reaction was filtered using ethyl acetate and the solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (0-100% ethyl acetate in hexane) to yield methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate[(1.22 g, 44%), ESI-MS m/z calc. 211.1, found 212.3 (M+1)+; Retention time: 0.57 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 8.35 (d, J=5.2 Hz, 1H), 7.41 (d, J=5.2 Hz, 1H), 7.21 (s, 1H), 4.47-4.36 (m, 2H), 3.89 (s, 3H), 3.71-3.64 (m, 2H), 3.30 (s, 3H)] and methyl 2-(2-methoxyethoxy)isonicotinate[(405 mg), ESI-MS m/z calc. 211.1, found 212.1 (M+1)+; Retention time: 1.04 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 7.75 (d, J=7.0 Hz, 1H), 6.86 (s, 1H), 6.55 (d, J=7.0 Hz, 1H), 4.09 (t, J=5.2 Hz, 2H), 3.85 (s, 3H), 3.58 (t, J=5.2 Hz, 2H), 3.23 (s, 3H)].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
2.45 mL
Type
reactant
Reaction Step Four
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
38 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][NH:3]1.C([O-])([O-])=O.[K+].[K+].C1[CH2:22][O:21][CH2:20][CH2:19]1.Br[CH2:24][CH2:25][O:26][CH3:27]>CN(C=O)C>[CH3:22][O:21][CH2:20][CH2:19][N:3]1[CH:4]=[CH:5][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:7][C:2]1=[O:1].[CH3:27][O:26][CH2:25][CH2:24][O:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1NC=CC(=C1)C(=O)OC
Step Two
Name
Quantity
3.61 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
2.45 mL
Type
reactant
Smiles
BrCCOC
Step Five
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
38 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (0-100% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COCCN1C(C=C(C=C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
COCCOC=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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